N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

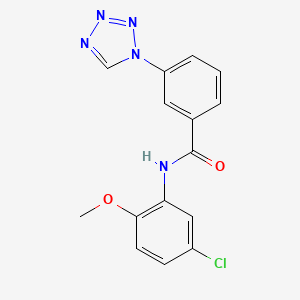

N-(5-Chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a tetrazole ring and substituted aryl groups. The compound’s structure includes a 5-chloro-2-methoxyphenyl moiety linked via an amide bond to a benzamide scaffold bearing a 1H-tetrazol-1-yl group. Tetrazole rings are known for their bioisosteric properties, often serving as carboxylic acid replacements in drug design due to their similar pKa and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C15H12ClN5O2 |

|---|---|

Molecular Weight |

329.74 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-3-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H12ClN5O2/c1-23-14-6-5-11(16)8-13(14)18-15(22)10-3-2-4-12(7-10)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |

InChI Key |

RGWXOGSVWRDXEI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of 5-chloro-2-methoxyaniline with 3-(1H-tetrazol-1-yl)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of N-(5-chloro-2-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzylamine.

Substitution: Formation of N-(5-azido-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring and chloro-methoxyphenyl group contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Core Structure : Contains a thiazole ring instead of tetrazole, linked to a difluorobenzamide group.

- Key Features :

- The thiazole moiety is electron-deficient, contrasting with the electron-rich tetrazole in the target compound.

- Difluoro substituents on the benzene ring increase electronegativity and polarity compared to the chloro-methoxy group in the target compound.

- Forms centrosymmetric dimers via N–H···N hydrogen bonds, stabilizing crystal packing .

- Synthesis : Reacts 5-chlorothiazol-2-amine with 2,4-difluorobenzoyl chloride in pyridine, a method distinct from tetrazole-based syntheses .

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Core Structure : Features a hydroxyl-containing directing group (N,O-bidentate) instead of tetrazole.

- Synthesis: Utilizes 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with structural confirmation via X-ray crystallography .

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives ()

- Core Structure : Benzohydrazide linked to benzimidazole, differing from the amide-tetrazole system.

- Hydrazide linkages may confer chelating properties, absent in the target compound .

- Synthesis : Multi-step process involving hydrazine hydrate and benzaldehyde condensations, contrasting with direct acyl chloride reactions .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound: Likely exhibits hydrogen bonding via tetrazole N–H groups (donor/acceptor) and methoxy O–H interactions. No crystallographic data is provided, but analogous compounds (e.g., ) use SHELX software for structure refinement .

- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Stabilized by N–H···N and C–H···F/O bonds, forming dimers and layered packing .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Hydrogen bonds between hydroxyl and amide groups contribute to crystal stability .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and structural characteristics that contribute to its bioactivity.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 273.69 g/mol

- IUPAC Name : this compound

Research indicates that the tetrazole moiety plays a significant role in the compound's biological activity. Tetrazoles are known to mimic carboxylic acids and can interact with various biological targets, including enzymes and receptors. The presence of the 5-chloro-2-methoxyphenyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that this compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, highlighting that modifications on the benzamide scaffold can significantly influence biological activity. The incorporation of different substituents on the tetrazole ring was shown to enhance potency against specific targets, including bacterial enzymes involved in cell wall synthesis.

In another investigation, the compound was tested for its cytotoxic effects on cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with IC values ranging from 10 to 25 µM across different cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.